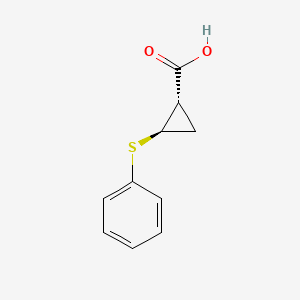

(1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid” is a chiral organic compound. Chiral compounds have non-superimposable mirror images, much like your left and right hands . The (1S,2R) designation refers to the absolute configuration of the chiral centers in the molecule, as determined by the Cahn-Ingold-Prelog priority rules .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as (1S,2R)-milnacipran, are synthesized through reactions involving phenylacetonitrile and ®-epichlorohydrin .Applications De Recherche Scientifique

Absolute Configuration and Structural Analysis

Absolute Configuration and Conformation : The absolute configuration of (1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid and related compounds have been established through various chemical correlations and stereospecific reactions. This compound's absolute configuration plays a crucial role in its chemical behavior and reactions (Aratani, Nakanisi, & Nozaki, 1970; Inouye, Sugita, & Walborsky, 1964; Nishiyama, Oda, & Inouye, 1974).

Structural Studies and Conformational Analysis : Detailed X-ray methods have been used to determine the structure and conformation of related cyclopropane carboxylic acids. This analysis provides insights into the spatial arrangement of the molecule and its electronic interactions, which are crucial for understanding its reactivity and potential applications in scientific research (Korp, Bernal, & Fuchs, 1983; Ries & Bernal, 1985).

Synthetic and Pharmaceutical Applications

Synthetic Approaches and Pharmaceutical Relevance : The compound's unique structure has been utilized in the synthesis of pharmaceuticals, specifically as a pharmacophoric unit in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors. Its highly constrained structure has led to the development of various synthetic methods, highlighting its importance in medicinal chemistry (Sato et al., 2016).

Role in Biological Systems and Potential Therapeutic Applications : The compound and its derivatives have been identified in various biological systems, demonstrating a range of activities such as antifungal, antimicrobial, antiviral, and antitumoral properties. This underlines the compound's potential for therapeutic applications and its significance in biochemical research (Coleman & Hudson, 2016).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Biochemical Pathways

Related compounds have been shown to influence various metabolic and signaling pathways .

Action Environment

The action, efficacy, and stability of (1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid can be influenced by various environmental factors . These factors could include the pH of the environment, the presence of other compounds, and specific conditions within the body.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1S,2R)-2-phenylsulfanylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c11-10(12)8-6-9(8)13-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYWYCFSZCKDIN-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1SC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1SC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2631180.png)

![Ethyl 5-[(3,4-difluorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2631185.png)

![3-amino-N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2631187.png)

![Methyl 3-[(3-bromophenyl)methoxy]propanoate](/img/structure/B2631193.png)

![Methyl 2-{[2-(methylsulfanyl)benzyl]sulfanyl}benzenecarboxylate](/img/structure/B2631195.png)

![3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2631196.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2631199.png)